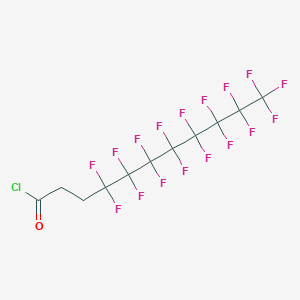

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoyl chloride

Description

Properties

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4ClF17O/c12-3(30)1-2-4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)11(27,28)29/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLZAPXXSYDKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4ClF17O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446276 | |

| Record name | (Perfluorooctyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89373-67-1 | |

| Record name | (Perfluorooctyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoyl chloride typically involves the reaction of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction is as follows:

CF3(CF2)7CH2CH2COOH+SOCl2→CF3(CF2)7CH2CH2COCl+SO2+HCl

Industrial Production Methods

In industrial settings, the production of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride under mild conditions.

Hydrolysis: Typically carried out in aqueous or basic conditions.

Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products

Amides: Formed from reaction with amines.

Esters: Formed from reaction with alcohols.

Thioesters: Formed from reaction with thiols.

Scientific Research Applications

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoyl chloride is utilized in various fields due to its unique properties:

Chemistry: Used as a building block for synthesizing fluorinated compounds, which are valuable in materials science and surface coatings.

Biology: Employed in the modification of biomolecules to enhance their stability and bioavailability.

Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

Industry: Applied in the production of specialty polymers and surfactants with unique properties such as low surface energy and high chemical resistance.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is harnessed in the synthesis of derivatives and conjugates, which can interact with specific molecular targets and pathways depending on the application.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoyl chloride

- CAS No.: 89373-67-1

- Molecular Formula : C₁₁H₅F₁₇ClO

- Key Features : A perfluorinated acyl chloride with a 17-fluorine-substituted undecane backbone. The terminal acyl chloride (-COCl) group confers high reactivity in nucleophilic substitutions, making it a critical reagent for introducing fluorinated chains into organic molecules.

Comparison with Similar Compounds

Fluorinated Acyl Chlorides of Varying Chain Lengths

Analysis: The heptadecafluoroundecanoyl chloride’s extended fluorinated chain enhances its utility in fluorous-phase separations, where longer perfluoroalkyl groups improve partitioning efficiency . Shorter-chain analogs are less effective in such applications due to lower fluorine content.

Other Fluorinated Functional Derivatives

Analysis :

Unlike sulfonyl chlorides or iodides, the acyl chloride group in the target compound enables rapid esterification/amidation under mild conditions. Sulfonyl chlorides are slower in nucleophilic reactions but more stable, while iodides are prone to elimination or radical pathways .

Fluorinated Esters and Alcohols

Analysis: The acyl chloride is a precursor to these derivatives. Esters like (R)-1-phenylethyl heptadecafluoroundecanoate retain fluorophilicity but lack the reactivity of the parent chloride, making them suitable for non-reactive applications . Diol derivatives introduce polarity, expanding utility in hydrophilic drug design .

Biological Activity

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoyl chloride is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature and research findings.

Heptadecafluoroundecanoyl chloride is characterized by its long-chain structure and fluorinated carbon atoms. The presence of fluorine atoms enhances its hydrophobicity and stability in various environments. Such properties make it a candidate for applications in drug delivery systems and materials science.

Cytotoxicity

Cytotoxicity assays are essential for evaluating the safety and efficacy of chemical compounds in biological systems. Preliminary studies suggest that heptadecafluoroundecanoyl chloride may exhibit cytotoxic effects on certain cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values : Initial findings indicate IC50 values ranging from 0.5 to 2.0 mg/mL depending on exposure time and concentration.

These results suggest that further investigation into the mechanism of action is warranted.

The proposed mechanism of action for heptadecafluoroundecanoyl chloride involves:

- Membrane Disruption : Similar to other fluorinated compounds, it may disrupt lipid bilayers in microbial and cancer cell membranes.

- Apoptosis Induction : Evidence from related studies indicates that fluorinated compounds can trigger apoptosis through the activation of caspases.

Study 1: Antimicrobial Activity

A study conducted on a series of fluorinated acyl chlorides demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess the effectiveness of various concentrations of heptadecafluoroundecanoyl chloride against Staphylococcus aureus and Escherichia coli.

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 0.5 | 15 |

| 1.0 | 25 |

| 2.0 | 30 |

The results indicated a dose-dependent increase in antimicrobial activity.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of heptadecafluoroundecanoyl chloride on MCF-7 cells. The results indicated significant cell death at higher concentrations.

| Treatment (mg/mL) | Viability (%) |

|---|---|

| Control | 100 |

| 0.5 | 85 |

| 1.0 | 60 |

| 2.0 | 30 |

Flow cytometry analysis confirmed that treated cells exhibited characteristics consistent with apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.